Cyclo(L-Pro-L-Ile) biological activity and mechanism of action
Cyclo(L-Pro-L-Ile) biological activity and mechanism of action
An In-depth Technical Guide to the Biological Activity and Mechanism of Action of Cyclo(L-Pro-L-Ile)
Abstract
Cyclo(L-Pro-L-Ile), a naturally occurring cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class, has emerged as a molecule of significant scientific interest.[1][2][3] Predominantly isolated from microbial sources such as Bacillus thuringiensis, this compound exhibits a compelling range of biological activities.[1][4] This technical guide synthesizes the current understanding of Cyclo(L-Pro-L-Ile)'s bioactivities, with a primary focus on its role in modulating microbial communication (quorum sensing) and eliciting plant defense mechanisms. We will delve into the molecular mechanisms underpinning these functions, provide detailed experimental protocols for their investigation, and present a framework for future research and development.
Introduction: The Significance of Cyclic Dipeptides
Cyclic dipeptides represent the simplest class of cyclic peptides, formed through the intramolecular condensation of two amino acids. Their constrained ring structure imparts a high degree of conformational rigidity, making them stable against proteolytic degradation and enabling specific interactions with biological targets. This inherent stability, combined with their diverse biological activities—including antimicrobial, anticancer, and neuroprotective properties—positions them as attractive scaffolds for drug discovery.[5][6][7] Cyclo(L-Pro-L-Ile) stands out within this class for its potent and specific biological effects, which are now being elucidated.
Antimicrobial Activity and Quorum Sensing Inhibition
One of the most well-documented activities of cyclic dipeptides is their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[8] QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence, biofilm formation, and antibiotic resistance.[9] By disrupting QS, these molecules can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance development.
Mechanism of Action: Disrupting the LuxR-type Circuit
In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules.[9] These AHLs are synthesized by a LuxI-type synthase and, upon reaching a threshold concentration, bind to a LuxR-type transcriptional regulator. This complex then activates the expression of virulence genes.
Cyclo(L-Pro-L-Ile) and structurally similar CDPs are hypothesized to function as competitive antagonists of the LuxR-type receptor.[10][11] By mimicking the structure of the native AHL signal, the cyclic dipeptide can bind to the receptor's active site. However, this binding event is non-productive; it fails to induce the necessary conformational change for DNA binding and gene activation, effectively blocking the QS cascade. This competitive inhibition prevents the expression of virulence factors and the formation of biofilms.[10][11]
Caption: Workflow for analyzing plant defense gene expression using RT-qPCR.
Other Potential Bioactivities
While the antimicrobial and plant-elicitor functions of Cyclo(L-Pro-L-Ile) are the most characterized, preliminary evidence and studies on structurally related compounds suggest other promising areas for investigation.
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Antifungal Activity: Related proline-containing CDPs, such as Cyclo(L-Leu-L-Pro), have demonstrated the ability to inhibit the growth of fungi like Aspergillus flavus and reduce the production of harmful mycotoxins like aflatoxin. [12][13]The proposed mechanisms include disruption of the fungal cell wall and interference with spore germination. [12][14]* Neuroprotective Effects: Other cyclic dipeptides, notably Cyclo(L-Pro-L-Phe) and Cyclo(His-Pro), have shown potential neuroprotective activity against oxidative stress-induced neurodegeneration. [15][16][17]The mechanisms often involve the activation of cytoprotective signaling pathways, such as the Nrf2-NF-κB axis, and the inhibition of apoptosis. [15][16]While not yet demonstrated for Cyclo(L-Pro-L-Ile), its structural similarity makes this a viable avenue for future research.
Conclusion and Future Directions
Cyclo(L-Pro-L-Ile) is a multifaceted signaling molecule with significant potential in both agriculture and medicine. Its ability to disarm pathogenic bacteria by inhibiting quorum sensing presents a promising anti-virulence strategy that may circumvent conventional antibiotic resistance. Furthermore, its role as a potent elicitor of plant immunity offers an environmentally sustainable approach to crop protection.
Future research should focus on:
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Target Identification: Precisely identifying the bacterial receptor(s) that Cyclo(L-Pro-L-Ile) binds to, and elucidating the specific molecular interactions through structural biology.
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Pharmacokinetic/Pharmacodynamic Studies: Evaluating the stability, bioavailability, and in vivo efficacy of Cyclo(L-Pro-L-Ile) in animal models of infection.
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Broad-Spectrum Activity: Screening Cyclo(L-Pro-L-Ile) against a wider range of plant pathogens and exploring its potential as a general-purpose plant defense booster.
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Medicinal Chemistry: Synthesizing structural analogs to improve potency, selectivity, and drug-like properties for potential therapeutic applications.
By continuing to unravel the complex biological activities and mechanisms of Cyclo(L-Pro-L-Ile), the scientific community can unlock its full potential for developing next-generation therapeutics and agricultural solutions.
References
-
Ae Ran Park, et al. A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction. Front Plant Sci. 2020 Jul 8:11:1023. [Link]
-
A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction - Frontiers. (2020-07-07). [Link]
-
Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - Frontiers. (2023-08-09). [Link]
-
Bioprotective effect of cyclo(L-Leu-L-Pro) and cell-free supernatant of... - ResearchGate. [Link]
-
Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC - NIH. [Link]
-
Rationale for ILE Use in Clinical Toxicology - Encyclopedia.pub. (2023-05-09). [Link]
-
Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed. (2021-07-26). [Link]
-
The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - ResearchGate. (2025-08-04). [Link]
-
(a) Inhibition of biofilm formation under treatment of... - ResearchGate. [Link]
-
International Journal of Molecular Sciences the Role of Cyclo(his-pro) in Neurodegeneration. [Link]
-
Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - MDPI. [Link]
-
Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC. (2023-06-07). [Link]
-
Marine Cyclic Dipeptide Cyclo (L-Leu-L-Pro) Protects Normal Breast Epithelial Cells from tBHP-induced Oxidative Damage by Targeting CD151. (2021-07-24). [Link]
-
It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy. (2023-06-14). [Link]
-
Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - MDPI. (2021-07-26). [Link]
-
Cyclo(L-Pro-L-Ile) | C11H18N2O2 | CID 9990707 - PubChem. [Link]
-
The Role of Cyclo(His-Pro) in Neurodegeneration - MDPI. [Link]
-
The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - Frontiers. (2024-05-16). [Link]
-
Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC - PubMed Central. [Link]
-
Lipid Emulsion to Treat Acute Poisonings: Mechanisms of Action, Indications, and Controversies - MDPI. (2023-05-03). [Link]
-
Lipid Emulsion Therapy - StatPearls - NCBI Bookshelf. [Link]
-
Use of lipid emulsion therapy in local anesthetic overdose - PMC. [Link]
-
Mechanisms underlying lipid emulsion resuscitation for drug toxicity: a narrative review - PMC. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(L-Pro-L-Ile) | TargetMol [targetmol.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 8. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 15. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
